molecular formula C10H12OS B8506249 1-(Cyclopropylthio)-4-methoxybenzene

1-(Cyclopropylthio)-4-methoxybenzene

Cat. No.: B8506249
M. Wt: 180.27 g/mol
InChI Key: UHYWUNFIAXWGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, structurally related compounds such as 1-(Cyclopropylmethyl)-4-methoxybenzene, 1-(1-ethynylcyclopropyl)-4-methoxybenzene, and 1-(3-cyclobutylpropyl)-4-methoxybenzene are extensively documented. These analogs share a methoxy-substituted benzene core but differ in substituent groups (cyclopropylmethyl, ethynylcyclopropyl, or cyclobutylpropyl), which significantly influence their properties and applications. Below, we analyze these analogs to infer trends relevant to the target compound .

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-cyclopropylsulfanyl-4-methoxybenzene

InChI

InChI=1S/C10H12OS/c1-11-8-2-4-9(5-3-8)12-10-6-7-10/h2-5,10H,6-7H2,1H3

InChI Key

UHYWUNFIAXWGDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

The substituent group attached to the benzene ring critically affects molecular weight, polarity, and reactivity. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituent Group Key Structural Features
1-(Cyclopropylmethyl)-4-methoxybenzene C₁₁H₁₄O 162.23 Cyclopropylmethyl Saturated cyclopropane ring via methyl
1-(1-Ethynylcyclopropyl)-4-methoxybenzene C₁₂H₁₂O 172.23 Ethynylcyclopropyl Triple bond (ethynyl) adjacent to cyclopropane
1-(3-Cyclobutylpropyl)-4-methoxybenzene C₁₄H₂₀O 204.30 Cyclobutylpropyl Four-membered cyclobutane ring via propyl chain
  • Polarity and Reactivity: The cyclopropylmethyl derivative (C₁₁H₁₄O) is relatively non-polar and stable, making it suitable for fragrance applications . The ethynylcyclopropyl group (C₁₂H₁₂O) introduces a reactive triple bond, increasing susceptibility to oxidation and polymerization .

Stability and Toxicity

  • Stability :
    • The ethynyl derivative decomposes upon combustion, emitting toxic fumes, while the cyclopropylmethyl analog is stable under standard storage conditions .
  • Toxicity: 1-(1-Ethynylcyclopropyl)-4-methoxybenzene poses acute toxicity risks (H302, H312, H332) but lacks chronic toxicity data . No significant hazards are reported for the cyclopropylmethyl and cyclobutylpropyl derivatives, though they require professional handling .

Key Trends and Implications

  • Substituent Impact :

    • Electron-withdrawing groups (e.g., ethynyl) increase reactivity and toxicity, whereas alkyl chains (e.g., cyclopropylmethyl) enhance stability and commercial utility.
    • Ring Strain : Cyclopropane and cyclobutane rings introduce steric strain, influencing both synthetic routes and biological activity .
  • Future studies should prioritize synthesizing and profiling this compound.

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